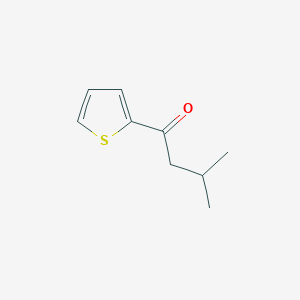

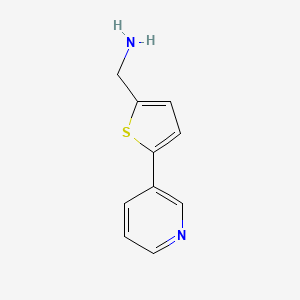

(5-Pyrid-3-ylthien-2-YL)methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

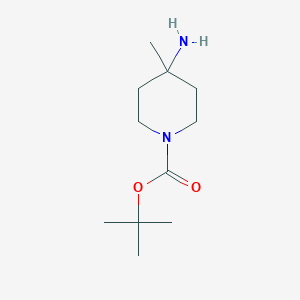

“(5-Pyrid-3-ylthien-2-YL)methylamine” is a laboratory chemical with the CAS number 837376-47-3 . It is not intended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular formula of “(5-Pyrid-3-ylthien-2-YL)methylamine” is C10H10N2S . The exact mass is 190.27 g/mol .Physical And Chemical Properties Analysis

“(5-Pyrid-3-ylthien-2-YL)methylamine” is a solid substance with a light yellow appearance . The melting point range is 112.5 - 113.5 °C .科学的研究の応用

Catalytic Properties and Ligand Behavior

Iron(III) complexes with tridentate 3N ligands, including various N-alkyl-substituted bis(pyrid-2-ylmethyl)amine derivatives, have been studied for their functional models mimicking catechol dioxygenases. These complexes demonstrate the catalytic cleavage of catechols using molecular oxygen, highlighting the role of ligand N-alkyl substitution in reaction rate and product selectivity. The nature of the N-alkyl substituent significantly controls the regioselectivity of catechol cleavage, suggesting potential applications in selective oxidative catalysis (Visvaganesan et al., 2007).

Synthesis of Pyridine Derivatives

Copper-catalyzed C-N bond cleavage of aromatic methylamines, including pyridin-2-yl methylamine derivatives, has been developed to construct pyridine derivatives. This method offers a broad range of 2,4,6-trisubstituted pyridines from simple and readily available starting materials, providing a versatile approach for synthesizing pyridine-based compounds with potential applications in various fields of chemistry and material science (Huang et al., 2013).

Development of Selective Noradrenaline Reuptake Inhibitors

[4-(Phenoxy)pyridine-3-yl]methylamines have been identified as a new series of selective noradrenaline reuptake inhibitors (NRI), with structure-activity relationships indicating potent NRI activity by appropriate substitution at the 2-position of the phenoxy ring. This discovery opens avenues for developing new therapeutic agents targeting noradrenergic pathways (Fish et al., 2008).

Interaction with DNA and Nuclease Activity

Cu(II) complexes of tridentate ligands, including those with pyridine-2-yl motifs, have been shown to bind DNA with significant affinity and demonstrate nuclease activity, leading to DNA cleavage. These complexes offer insights into designing metal-based drugs and DNA-interacting agents with potential applications in chemotherapy and biotechnology (Kumar et al., 2012).

Safety And Hazards

“(5-Pyrid-3-ylthien-2-YL)methylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(5-pyridin-3-ylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLIGYPHPBLDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458692 |

Source

|

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Pyrid-3-ylthien-2-YL)methylamine | |

CAS RN |

837376-47-3 |

Source

|

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)